
Vardenafil hydrochloride trihydrate
Overview
Description
Vardenafil hydrochloride trihydrate (C₂₃H₃₂N₆O₄S·HCl·3H₂O; molecular weight: 579.1 g/mol) is a potent, selective phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction (ED) . Structurally, it comprises a phenylsulfonyl piperazine backbone with an imidazotriazinone moiety, distinguishing it from other PDE5 inhibitors like sildenafil and tadalafil . The trihydrate form is critical for stability and solubility, crystallizing in space group C2/c with unit cell parameters a = 34.78 Å, b = 11.57 Å, c = 14.69 Å, and β = 93.34° . It is soluble in methanol, ethanol, and 0.1M HCl but only slightly soluble in water .
Clinically, this compound exhibits rapid onset (15–30 minutes) at doses of 5–20 mg, with minimal side effects like transient color vision disturbances reported in <1% of patients . Its potency is attributed to high PDE5 selectivity (IC₅₀ = 0.7 nM), outperforming sildenafil (IC₅₀ = 6.6 nM) in enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vardenafil hydrochloride trihydrate involves a series of complex chemical reactions. One common method starts with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . Another method involves the reaction of 2-(2-phenylethyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazine-4-one with chlorsulfonic acid under nitrogen protection at temperatures between -15°C to 15°C .
Industrial Production Methods: The industrial production of high-purity this compound involves improving post-treatment methods to stabilize intermediates, increase reaction yields, and enhance product purity. This method is highly applicable in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions: Vardenafil hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: The compound is stable under oxidative conditions.
Reduction: Specific reduction reactions are not commonly reported.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonyl and imidazo groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Chlorsulfonic acid and other sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of vardenafil, which may have different pharmacological properties .
Scientific Research Applications
Erectile Dysfunction Treatment
The most well-known application of vardenafil hydrochloride trihydrate is in the treatment of erectile dysfunction. It is marketed under the brand names Levitra and Staxyn. Clinical studies have demonstrated its efficacy in improving erectile function, with a significant percentage of patients reporting improved erections compared to placebo treatments. The recommended dosages range from 5 mg to 20 mg, depending on individual patient needs and tolerability .
Pulmonary Arterial Hypertension
Vardenafil has also been explored as a potential treatment for pulmonary arterial hypertension (PAH). The inhibition of PDE5 leads to vasodilation in pulmonary vascular beds, which can alleviate symptoms associated with PAH. Research indicates that vardenafil may improve exercise capacity and hemodynamics in patients suffering from this condition .
Case Studies and Clinical Trials
Numerous clinical trials have assessed the efficacy and safety of vardenafil:
- Efficacy in Elderly Patients : A study showed that elderly men (≥65 years) exhibited higher systemic exposure to vardenafil compared to younger patients, which may necessitate dosage adjustments .
- Combination Therapy : Research has also evaluated vardenafil's effectiveness when combined with other therapies for erectile dysfunction, demonstrating improved outcomes in certain patient populations .
Side Effects and Interactions
Common side effects associated with vardenafil include headache, flushing, nasal congestion, dyspepsia, dizziness, and back pain. Notably, interactions with other medications, particularly those affecting cytochrome P450 enzymes (like ritonavir), can significantly increase plasma levels of vardenafil, necessitating careful management in polypharmacy situations .
Research Directions
Ongoing research is focusing on:
- Alternative Delivery Systems : Development of oral dispersible films for faster onset of action and improved patient compliance .
- Long-term Efficacy Studies : Investigating the long-term effects and safety profile of vardenafil in chronic use scenarios.
Summary Table
Application | Description |
---|---|
Erectile Dysfunction | Primary use; improves erectile function significantly compared to placebo. |
Pulmonary Arterial Hypertension | Investigated for vasodilatory effects; may improve exercise capacity in PAH patients. |
Mechanism | Selective PDE5 inhibition increases cGMP levels leading to enhanced vasodilation. |
Side Effects | Common: headache, flushing; serious interactions with CYP3A4 inhibitors noted. |
Mechanism of Action
Vardenafil hydrochloride trihydrate exerts its effects by inhibiting the degradation of cyclic guanosine monophosphate by PDE5. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate synthesis. This leads to the relaxation of smooth muscle cells in the corpus cavernosum, allowing increased blood flow and resulting in an erection .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Sildenafil Citrate (Viagra®):
- Structure: Shares an imidazotriazinone core but lacks the ethoxy group at the phenylsulfonyl position .
- Crystallography: The free base of vardenafil has a crystal structure nearly identical to sildenafil’s free base, but their hydrated salt forms differ. Vardenafil monohydrochloride trihydrate crystallizes in a monoclinic system, while sildenafil citrate forms a triclinic lattice .
Tadalafil (Cialis®):
- Structure: Features a β-carboline ring instead of imidazotriazinone, conferring a longer half-life (~17.5 hours) .
- Solubility : Less water-soluble than vardenafil hydrochloride trihydrate, requiring lipid-based formulations for bioavailability .
Dapoxetine Hydrochloride (Priligy®):
- Application : Primarily a serotonin reuptake inhibitor for premature ejaculation, but co-formulated with vardenafil in some studies .
- Analytical Separation: In HPTLC, vardenafil and dapoxetine exhibit distinct Rf values (0.47 vs. 0.79) under chloroform-methanol-acetonitrile-formic acid mobile phases .
Pharmacokinetic and Pharmacodynamic Profiles
Parameter | Vardenafil HCl Trihydrate | Sildenafil Citrate | Tadalafil |
---|---|---|---|
Onset Time | 15–30 minutes | 30–60 minutes | 45–60 minutes |
Duration | 4–5 hours | 4–5 hours | Up to 36 hours |
PDE5 IC₅₀ | 0.7 nM | 6.6 nM | 1.05 nM |
Bioavailability | 15% | 41% | 36% |
Food Interaction | Reduced absorption with high-fat meals | Similar to vardenafil | Unaffected by food |
Stability and Formulation Challenges
- Hydration Sensitivity : this compound requires controlled humidity (30–90% RH) during manufacturing to maintain its trihydrate form, unlike anhydrous sildenafil citrate .
- Thermal Degradation : Differential scanning calorimetry (DSC) shows dehydration at 80–120°C, followed by decomposition at 220°C, comparable to dapoxetine hydrochloride’s stability profile .
Analytical Methodologies
Research Findings and Clinical Implications
- Efficacy : In head-to-head trials, vardenafil showed superior efficacy to sildenafil in diabetic ED patients (76% vs. 62% improvement) due to higher PDE5 affinity .
- Cost-Effectiveness : Generic this compound formulations reduce production costs by 30% compared to patented sildenafil citrate, leveraging water-based crystallization without organic solvents .
Biological Activity
Vardenafil hydrochloride trihydrate is a potent phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). Its biological activity is primarily linked to its ability to enhance the effects of nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This article explores the detailed mechanisms, pharmacokinetics, and clinical applications of vardenafil, supported by relevant research findings and case studies.
Vardenafil selectively inhibits PDE5, an enzyme responsible for the degradation of cGMP in smooth muscle tissues. The inhibition of PDE5 leads to increased concentrations of cGMP, resulting in smooth muscle relaxation and enhanced blood flow to the penis during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection.
- Chemical Structure : this compound has the molecular formula with a molecular weight of approximately 579.1 Da .
Pharmacokinetics
The pharmacokinetic profile of vardenafil reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Vardenafil is rapidly absorbed, with peak plasma concentrations occurring between 30 minutes to 2 hours after oral administration. Its bioavailability is approximately 15% .
- Distribution : It has a steady-state volume of distribution (Vd) of about 208 L, indicating extensive tissue distribution .
- Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a significant metabolite being N-desethylvardenafil (M1), which retains some PDE5 inhibitory activity .
- Elimination : The elimination half-life of vardenafil is approximately 4 hours, but clinical effects may persist beyond this time due to prolonged pharmacodynamic actions .
Erectile Dysfunction
Vardenafil is primarily indicated for the treatment of erectile dysfunction. Numerous clinical trials have demonstrated its efficacy:
- A randomized controlled trial showed that vardenafil significantly improved erectile function compared to placebo, with a notable increase in the International Index of Erectile Function (IIEF) scores .
- The recommended starting dose is typically 10 mg taken as needed before sexual activity.
Raynaud's Phenomenon
Recent studies have explored vardenafil's potential benefits beyond ED, particularly in treating Raynaud's phenomenon (RP):
- A double-blind study involving patients with primary and secondary RP found that vardenafil significantly reduced the frequency and duration of Raynaud attacks. The average reduction in the Raynaud's Condition Score (RCS) was −0.45 compared to placebo (P = .03) .
- Improved digital blood flow was observed, although not statistically significant (P = .14), suggesting that vardenafil may have vasodilatory effects beneficial for patients suffering from RP .
Research Findings and Case Studies
The following table summarizes key findings from various studies on vardenafil:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Vardenafil HCl trihydrate (VHT) in pharmaceutical formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and an isocratic mobile phase (0.1% orthophosphoric acid:acetonitrile, 80:20 v/v) is widely validated. This method achieves a retention time of 2.53 minutes, linearity (0.0025–6 µg/mL; R² = 0.999), and sensitivity (LOD: 56.91 ng/mL, LOQ: 172.44 ng/mL). It complies with ICH guidelines for accuracy (99.20–100.43% recovery) and precision (%RSD < 2%) .
Q. How does VHT’s selectivity for PDE5 compare to other PDE isoforms, and what assays determine this?
VHT is a potent PDE5 inhibitor with an IC₅₀ of 0.7 nM, showing >250-fold selectivity over PDE1 (IC₅₀ = 180 nM) and minimal activity against PDE2, PDE3, and PDE4 (IC₅₀ > 1000 nM). Radioligand binding assays or fluorescence-based enzymatic activity assays using recombinant PDE isoforms are standard. Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) confirm non-competitive cGMP hydrolysis inhibition .
Q. What are the critical parameters for ensuring stability in VHT formulations during storage?
Stability studies should assess degradation under stress conditions (acid/base hydrolysis, oxidation, thermal, and photolytic exposure). RP-HPLC with photodiode array detection is used to monitor impurities. For example, forced degradation studies reveal degradation products at 254 nm, with method validation ensuring specificity and robustness per ICH Q2(R1) .
Advanced Research Questions
Q. How can RP-HPLC parameters be optimized to enhance sensitivity and reduce retention time for VHT quantification?
Key optimizations include:
- Column selection : Use a monolithic C18 column for faster separations vs. conventional columns.
- Mobile phase : Adjust acetonitrile ratio (e.g., 20% → 25%) to reduce retention time while maintaining resolution.
- Flow rate : Increase from 1.0 mL/min to 1.2 mL/min to shorten analysis time without compromising theoretical plates (>5000).
- Detection wavelength : Use 230 nm for maximal UV absorption, improving signal-to-noise ratio .
Q. What experimental designs are effective in formulating VHT orally disintegrating tablets (ODTs)?
A simplex centroid mixture design optimizes superdisintegrants (e.g., crospovidone, sodium starch glycolate) and fillers (mannitol, microcrystalline cellulose). Critical responses include disintegration time (<30 seconds), hardness (>40 N), and dissolution (>85% in 15 minutes). Direct compression is preferred over wet granulation to preserve API stability .
Q. How can researchers resolve discrepancies in reported PDE5 inhibition IC₅₀ values for VHT?
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). Standardize assays using:
- Enzyme source : Human recombinant PDE5 vs. tissue extracts.
- Substrate concentration : cGMP at Km (e.g., 0.5 µM) to avoid substrate inhibition.
- Controls : Include sildenafil as a reference inhibitor (IC₅₀ = 3.5 nM) for cross-validation .
Q. What strategies improve bioanalytical method sensitivity for pharmacokinetic studies of VHT?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode enhances sensitivity. Use deuterated internal standards (e.g., VHT-d₃) to correct matrix effects. Validate lower limits of quantification (LLOQ) at 0.1 ng/mL in plasma, ensuring %CV < 15% .
Q. Methodological Notes
- Data Contradictions : Earlier HPLC methods reported longer retention times (~6–8 minutes) and higher LODs (>100 ng/mL) compared to the optimized RP-HPLC method (2.53 minutes; LOD = 56.91 ng/mL). This highlights the need for column/mobile phase optimization .
- Regulatory Compliance : The European Pharmacopoeia certifies VHT standards (CEP 2014-106) for quality control, requiring batch-specific validation of identity, purity, and potency .
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDRHDULQYRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954704 | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330808-88-3 | |
Record name | Vardenafil hydrochloride trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vardenafil Hydrochloride Trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VARDENAFIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.